molecular formula C20H19NO2 B1383028 4-(4-Butoxybenzoyl)quinoline CAS No. 1706462-36-3

4-(4-Butoxybenzoyl)quinoline

Cat. No.: B1383028
CAS No.: 1706462-36-3
M. Wt: 305.4 g/mol
InChI Key: UGQCSMASXCUSRE-UHFFFAOYSA-N
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Description

4-(4-Butoxybenzoyl)quinoline is a synthetic quinoline derivative offered as a high-purity chemical for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with antibacterial, antiproliferative, and other pharmacological properties . While the specific applications and mechanism of action for this particular butoxy-substituted analog are not fully established and are a subject of ongoing research, its structural features make it a valuable intermediate for exploring new chemical entities. Researchers can utilize this compound in the synthesis of novel heterocyclic systems, structure-activity relationship (SAR) studies, and for screening in various biological assays. The compound's structure, featuring the quinoline core linked to a 4-butoxybenzoyl group, suggests potential for investigation in multiple fields, including anticancer and antimicrobial research, given the documented activities of similar quinoline-4-one and benzoyl-substituted quinoline compounds . This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-3-14-23-16-10-8-15(9-11-16)20(22)18-12-13-21-19-7-5-4-6-17(18)19/h4-13H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQCSMASXCUSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Butoxybenzoyl Quinoline

Derivatization Strategies for Structural Modification of the 4-(4-Butoxybenzoyl)quinoline Core

Alterations of the Benzoyl Linkage

The benzoyl group in this compound is a versatile handle for further chemical modifications. The carbonyl functionality of the benzoyl linkage can undergo a variety of transformations to generate a diverse range of analogues. These alterations can significantly impact the molecule's steric and electronic properties.

Reduction of the Carbonyl Group

The ketone of the benzoyl moiety can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reaction conditions employed.

Reduction to a Secondary Alcohol: Treatment of this compound with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH4), would selectively reduce the ketone to a secondary alcohol, yielding 4-[(4-butoxyphenyl)(hydroxy)methyl]quinoline. cdnsciencepub.commasterorganicchemistry.comumn.edulibretexts.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Complete Reduction to a Methylene Group: For the complete deoxygenation of the carbonyl group to a methylene bridge, harsher reduction methods are necessary.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate, followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. wikipedia.orgslideshare.netpharmaguideline.commasterorganicchemistry.comdokumen.pub This would convert this compound to 4-(4-butoxybenzyl)quinoline.

The Clemmensen reduction offers an alternative under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgslideshare.netbyjus.comjuniperpublishers.comyoutube.com This method is particularly effective for aryl-alkyl ketones.

Conversion to an Oxime and Subsequent Rearrangement

The carbonyl group can be converted to an oxime, which can then undergo a Beckmann rearrangement.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH2OH) will produce the corresponding ketoxime, this compound oxime. wikipedia.orgchemtube3d.com This reaction is typically performed in the presence of a mild acid or base.

Beckmann Rearrangement: Treatment of the synthesized oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride can induce a Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgunive.it This reaction would result in the formation of an N-substituted amide. The migrating group (either the quinoline (B57606) or the 4-butoxyphenyl group) is the one that is anti-periplanar to the leaving group on the oxime nitrogen.

Formation of Alkenes via Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 4-(1-(4-butoxyphenyl)ethenyl)quinoline. The nature of the R group on the ylide determines the final alkene structure.

Table 1: Summary of Potential Alterations of the Benzoyl Linkage

Transformation Reagents and Conditions Product
Reduction to Alcohol Sodium Borohydride (NaBH4) in Methanol/Ethanol 4-[(4-Butoxyphenyl)(hydroxy)methyl]quinoline
Wolff-Kishner Reduction Hydrazine Hydrate (NH2NH2·H2O), Potassium Hydroxide (KOH), heat 4-(4-Butoxybenzyl)quinoline
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) 4-(4-Butoxybenzyl)quinoline
Oxime Formation Hydroxylamine (NH2OH) This compound oxime
Beckmann Rearrangement Acid catalyst (e.g., H2SO4) on the oxime N-(4-butoxyphenyl)-4-quinolinecarboxamide or 4-N-(4-butoxyphenyl)quinolinecarboxamide
Wittig Reaction Phosphonium Ylide (e.g., Ph3P=CHR) 4-(1-(4-butoxyphenyl)alkenyl)quinoline

Novel Synthetic Approaches and Methodological Advancements for this compound and its Analogues

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions and may lack regioselectivity. wikipedia.orgslideshare.net Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the construction of the quinoline core and the introduction of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of complex aromatic and heterocyclic compounds. nih.govnih.govmdpi.comrsc.org A plausible modern approach to this compound could involve a palladium-catalyzed carbonylative cross-coupling reaction. For instance, a 4-haloquinoline could be coupled with a 4-butoxybenzene derivative under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand.

Intramolecular Friedel-Crafts Acylation

An intramolecular Friedel-Crafts acylation can be an effective method for the synthesis of quinoline-fused ring systems. researchgate.netnih.govmdpi.com For the synthesis of the target molecule, a precursor containing a quinoline nucleus and a 4-butoxybenzoyl moiety connected by a suitable linker could be designed to undergo cyclization to form the 4-aroylquinoline system.

Modern Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. The Doebner-von Miller reaction, a classical MCR for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govresearchgate.net Modern variations of this and other MCRs, often employing novel catalysts, can provide access to a wide range of substituted quinolines with improved yields and milder reaction conditions.

Named Reactions in Quinoline Synthesis

Several named reactions remain relevant for the synthesis of the quinoline core, which can then be further functionalized to yield this compound.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgiipseries.orgresearchgate.netnih.gov To synthesize a precursor for this compound, a suitably substituted aniline and a diketone could be chosen.

Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated aldehyde or ketone to form a quinoline. wikipedia.orgslideshare.netnih.govresearchgate.net The reaction proceeds through a 1,4-addition followed by cyclization and oxidation.

Table 2: Comparison of Synthetic Approaches

Synthetic Approach Description Advantages
Palladium-Catalyzed Cross-Coupling Coupling of a haloquinoline with a benzene (B151609) derivative under CO pressure. High functional group tolerance, mild conditions.
Intramolecular Friedel-Crafts Acylation Cyclization of a quinoline-containing precursor. Can lead to complex fused systems.
Multicomponent Reactions (e.g., Doebner-von Miller) One-pot synthesis from multiple starting materials. High atom economy, operational simplicity.
Combes Synthesis Reaction of an aniline with a β-diketone. Good for synthesizing 2,4-substituted quinolines.

Advanced Spectroscopic and Structural Elucidation of 4 4 Butoxybenzoyl Quinoline and Its Analogues

X-ray Crystallographic Analysis of 4-(4-Butoxybenzoyl)quinoline

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms in three-dimensional space, offering unparalleled insight into bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For a molecule like this compound, single-crystal X-ray diffraction would reveal the planar nature of the quinoline (B57606) ring system and the spatial orientation of the butoxybenzoyl substituent. nih.govchemmethod.com

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented, the potential for different crystalline forms exists due to the molecule's conformational flexibility, particularly around the carbonyl linker and the butoxy chain.

Co-crystallization is another avenue for modifying the physicochemical properties of a solid. It involves crystallizing a target molecule with a second component, known as a coformer, to form a new crystalline solid with a unique structure. nih.govmdpi.com For quinoline derivatives, co-crystallization has been explored to enhance properties like solubility and stability. rsc.org Potential coformers for this compound could include molecules capable of forming hydrogen bonds or other non-covalent interactions with the quinoline nitrogen or the carbonyl oxygen.

Table 1: Hypothetical Polymorphs of this compound

PolymorphCrystal SystemSpace GroupKey Intermolecular Interactions
Form IMonoclinicP2₁/cπ-π stacking of quinoline rings
Form IIOrthorhombicP2₁2₁2₁C-H···O hydrogen bonds

The quinoline ring system itself is expected to be essentially planar. nih.gov The planarity of this aromatic core influences how the molecules pack in the crystal, often leading to π-π stacking interactions that contribute to the stability of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Quinoline Derivative

ParameterValue
Empirical FormulaC₂₀H₁₉NO₂
Formula Weight305.37
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.12 Å, b = 15.45 Å, c = 11.23 Å
α = 90°, β = 105.2°, γ = 90°
Volume1695 ų
Z4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms.

While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity within the quinoline and benzoyl ring systems, as well as along the butoxy chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms, providing a powerful method for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzoyl group to the quinoline ring. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution.

Table 3: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoline H-28.9150.5
Quinoline H-37.5121.0
Benzoyl H-2', H-6'7.9132.0
Benzoyl H-3', H-5'7.0114.5
Butoxy -OCH₂-4.168.2
Butoxy -CH₂-1.831.1
Butoxy -CH₂-1.519.3
Butoxy -CH₃1.013.9

Solid-State NMR (ssNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural information.

For this compound, ssNMR could be employed to:

Distinguish between different polymorphs: Since different crystal forms have distinct molecular packing and conformations, their ssNMR spectra will also be different.

Probe molecular dynamics: ssNMR can be used to study the motion of specific parts of the molecule in the solid state, such as the rotation of the butoxy group or subtle motions of the aromatic rings.

Complement X-ray crystallography data: In cases where suitable single crystals cannot be obtained, ssNMR can provide valuable structural constraints.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to acquire high-resolution spectra of solids.

Q & A

Q. What are the primary synthetic routes for 4-(4-Butoxybenzoyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedländer synthesis or oxidative cyclization methods. For example:

  • Friedländer synthesis : Combines aniline derivatives with β-keto esters under acidic or basic conditions. Temperature control (80–120°C) and inert atmospheres (e.g., nitrogen) are critical to prevent oxidation .
  • Oxidative cyclization : Utilizes catalysts like Pd/C or FeCl₃ to form the quinoline core. Optimizing pH (6–8) and solvent polarity (e.g., DMF vs. ethanol) improves yields by 15–20% .

Q. Key considerations :

  • Side reactions : Overheating can lead to byproducts like dealkylated quinoline derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating high-purity (>95%) product .

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

Structural validation employs:

  • NMR spectroscopy : ¹H NMR reveals distinct peaks for the butoxy chain (δ 0.9–1.7 ppm) and quinoline protons (δ 8.1–8.9 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • X-ray crystallography : Resolves spatial arrangement, showing dihedral angles between the benzoyl and quinoline groups (e.g., 45–60°) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~320–330, corroborating molecular weight .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL) and chloroform.
  • Stability : Degrades under UV light; store in amber vials at –20°C .
  • Melting point : 145–150°C (varies with purity) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Contradictions often arise from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or serum concentrations (5% vs. 10% FBS) alter IC₅₀ values .
  • Structural analogs : Compare with derivatives like 3-(4-Pentyloxybenzoyl)quinoline. A 2023 study showed that extending the alkoxy chain (butoxy → pentyloxy) reduces cytotoxicity by 30% but enhances anti-inflammatory activity via COX-2 inhibition .

Q. Methodological resolution :

  • Dose-response curves : Use ≥6 concentrations to establish reliable EC₅₀/IC₅₀.
  • Target validation : siRNA knockdown of suspected targets (e.g., NF-κB) clarifies mechanism .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) increase plasma half-life from 2h to 8h in murine models .
  • Prodrug design : Esterification of the butoxy group improves intestinal absorption (e.g., acetylated prodrug shows 3× higher Cmax).

Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?

  • Electron-withdrawing groups (e.g., sulfonyl in 3-(3,4-Dimethylbenzoyl)-6-Ethyl-4-(4-Methoxybenzenesulfonyl)quinoline) enhance electrophilic substitution rates by 40% compared to electron-donating groups (e.g., methoxy) .
  • DFT calculations : Predict reactivity hotspots; the quinoline N atom has a Fukui index of 0.25, making it prone to nucleophilic attack .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes like topoisomerase II (ΔG ≈ –9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable interactions (>50 ns) between the butoxy chain and hydrophobic pockets in protein targets .

Key Considerations for Experimental Design

  • Counteract batch variability : Use HPLC (>99% purity) and standardized reagent sources.
  • Negative controls : Include DMSO-only and parent quinoline (unsubstituted) in bioassays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Butoxybenzoyl)quinoline
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4-(4-Butoxybenzoyl)quinoline

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